molecular formula C5H14ClNO3S B11999688 2-(Dimethylamino)ethyl methanesulfonate hydrochloride CAS No. 6116-74-1

2-(Dimethylamino)ethyl methanesulfonate hydrochloride

Cat. No.: B11999688
CAS No.: 6116-74-1
M. Wt: 203.69 g/mol
InChI Key: CRYDUXLWJITARY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methanesulfonate hydrochloride is a chemical compound with the molecular formula C5H14ClNO3S and a molecular weight of 203.689 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl methanesulfonate hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl methanesulfonate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 2-(Dimethylamino)ethanol and methanesulfonic acid, while substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl methanesulfonate hydrochloride involves its ability to act as an alkylating agent. It can transfer the 2-(Dimethylamino)ethyl group to other molecules, thereby modifying their chemical structure and properties. This modification can affect the molecular targets and pathways involved, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Dimethylamino)ethyl methanesulfonate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific reactivity and the types of reactions it can undergo. Its unique chemical structure allows it to participate in a variety of substitution and hydrolysis reactions, making it a versatile reagent in both research and industrial applications .

Properties

CAS No.

6116-74-1

Molecular Formula

C5H14ClNO3S

Molecular Weight

203.69 g/mol

IUPAC Name

2-(dimethylamino)ethyl methanesulfonate;hydrochloride

InChI

InChI=1S/C5H13NO3S.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H

InChI Key

CRYDUXLWJITARY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOS(=O)(=O)C.Cl

Origin of Product

United States

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